2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a triazole ring, and a methoxybenzyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is introduced to the triazole ring.
Final Coupling: The final step involves coupling the phthalazinone core with the triazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions:
Oxidation: The hydroxyl group on the phthalazinone core can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and activity.
Comparison with Similar Compounds
Similar compounds to 2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide include:
2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a methyl group instead of a methoxy group.
2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a chloro group instead of a methoxy group.
2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide: Similar structure but with a fluoro group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H18N6O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H18N6O3/c1-29-13-8-6-12(7-9-13)10-17-21-20(26-24-17)22-18(27)11-16-14-4-2-3-5-15(14)19(28)25-23-16/h2-9H,10-11H2,1H3,(H,25,28)(H2,21,22,24,26,27) |
InChI Key |
QWQAWAIZZVDEIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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